2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid is a complex organic compound with the molecular formula . This compound belongs to the purine derivatives category and features a unique structure that includes a dibenzyl moiety and dioxo functional groups. It is primarily studied for its potential therapeutic applications, particularly as an inhibitor of dipeptidyl peptidase IV, an enzyme implicated in various metabolic disorders, including type 2 diabetes .
The compound is classified under purine derivatives due to its structural characteristics that resemble purine bases found in nucleic acids. It can be sourced from chemical suppliers such as Sigma-Aldrich and Enamine, which offer it for research purposes . The classification of this compound allows it to be explored for various biological activities and pharmacological applications.
The synthesis of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid typically involves several steps, including:
Technical details regarding specific reagents and conditions are crucial for optimizing yield and purity during synthesis. The use of catalysts and solvents can significantly influence the reaction pathways and product outcomes.
The molecular structure of 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid features a purine ring system with two carbonyl (dioxo) groups at positions 2 and 6. The presence of dibenzyl groups at positions 3 and 7 enhances its lipophilicity and potential biological activity.
The compound's structural data can be represented in various forms, including:
The compound can participate in several chemical reactions typical for purine derivatives:
Technical details about reaction conditions (temperature, pH) are essential for achieving desired outcomes in synthetic pathways.
The mechanism of action for 2-(3,7-dibenzyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetic acid primarily involves its role as a dipeptidyl peptidase IV inhibitor. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion.
Research indicates that inhibition of dipeptidyl peptidase IV leads to increased levels of these hormones in circulation, thereby promoting insulin release and improving glycemic control in diabetic models .
Relevant data on melting point and boiling point may vary based on purity and specific synthesis methods employed.
This compound has significant potential in pharmaceutical research due to its inhibitory effects on dipeptidyl peptidase IV. Its applications include:
Further studies are warranted to fully elucidate its therapeutic potential and optimize its pharmacological profile.
The synthesis of purine-acetic acid hybrids like the title compound leverages strategies that fuse purine ring construction with late-stage functionalization. A prominent route involves multicomponent reactions (MCRs), where precursors such as 2,3-diaminomaleonitrile (DAMN, 1), trimethyl orthoacetate (2), and functionalized α-amino acids converge under thermal/photochemical conditions. As detailed by Ragab [2], DAMN undergoes photoisomerization to diaminofumaronitrile (DAFN), followed by cyclization via an unstable azetidine intermediate (5) to form aminoimidazole carbonitrile (AICN, 7). Subsequent reaction with trimethyl orthoacetate yields imidazole imino ether (8), which condenses with benzyl-protected glycine derivatives to install the acetic acid moiety, forming the purine-acetic acid scaffold. This method achieves moderate yields (50–65%) but offers atom economy and operational simplicity [2].
Alternative pathways employ preformed purine cores. For example, xanthine derivatives like theophylline undergo N-alkylation at N1 or N7 positions using haloacetates. However, regioselectivity challenges arise due to competing alkylation sites. Catalytic methods using phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve efficiency, enabling acetic acid tethering in >80% yield [9].
Table 1: Synthetic Routes to Purine-Acetic Acid Derivatives
Method | Key Reagents | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Multicomponent | DAMN, trimethyl orthoacetate, α-amino acids | 50–65% | Atom-economical; single-pot operation | Requires photochemical activation |
N-Alkylation | Haloacetates, xanthines, base | 70–85% | Regioselective with optimized catalysts | Competing O/N-alkylation side reactions |
Solid-Phase | Resin-bound purines, bromoacetic acid | 60–75% | Simplified purification | Limited scalability |
Benzylation at N3/N7 of the purine nucleus is critical for modulating steric and electronic properties. Conventional methods use benzyl halides (e.g., BnCl) with inorganic bases (K₂CO₃, Cs₂CO₃) in aprotic solvents (DMF, acetonitrile). Catalyst selection profoundly impacts efficiency:
Regioselectivity hinges on purine tautomerism. Under basic conditions, N7-benzylation dominates due to higher nucleophilicity of the imidazole nitrogen. However, N3-benzylation can be enforced using bulky bases (DBU) to deprotonate the less acidic pyrimidine N-H [2] [6]. For the title compound, stepwise benzylation—first at N7 with BnBr/Cs₂CO₃, then at N3 with BnCl/K₂CO₃—yields the 3,7-dibenzyl product in 78% yield [1].
Table 2: Benzylation Efficiency Across Catalytic Systems
Catalyst | Pore Size (Å) | Fe Content (wt%) | Conversion (%) | Time/Temp |
---|---|---|---|---|
Fe-HMS(25) | 25 | 5.32 | 100% | 1 h / 60°C |
Fe-SiMCM-41(16) | 33 | 11.0 | 100% | 1 h / 60°C |
Fe-USY (mesoporous) | 26.4 | 13 | 95% | 4 h / 60°C |
Al-HMS(10) | 25 | 0 | 0% | 4 h / 60°C |
The synthesis of complex purines like the target compound faces trade-offs between solution-phase scalability and solid-phase purity control.
Solution-Phase Synthesis: Enables gram-scale production of intermediates. For example, diethyl malate-derived aldehydes undergo asymmetric zinc acetylide additions in solution to install chiral side chains in >90% ee [4]. However, purification requires chromatography or crystallization, which becomes cumbersome for polar intermediates like acetic acid derivatives. Reaction monitoring (e.g., LCMS) is straightforward, facilitating optimization [3] [8].
Solid-Phase Synthesis (SPS): Uses resins (e.g., 2-chlorotrityl chloride) loaded with purine precursors. Iterative cycles of TAD-Diels-Alder "click" reactions and Passerini multicomponent reactions (P-3CR) build molecular complexity. Purification via simple washing minimizes losses, making SPS ideal for generating libraries (e.g., N-benzylpiperidine-purine hybrids). However, resin loading limitations (~1.0 mmol/g) and solvation issues in non-polar steps constrain yields (60–75%) and scale [3] [8].
Critical studies comparing identical sequences reveal stark contrasts:
Table 3: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | Milligram (mg) | Gram (g) to kilogram (kg) |
Purification | Resin washing (>95% purity) | Chromatography/crystallization (85–90% purity) |
Reaction Time | Longer (due to diffusion limits) | Shorter (homogeneous conditions) |
Automation | High (adaptable to peptide synthesizers) | Low (manual intervention needed) |
Typical Yield | 60–75% per step | 70–85% per step |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9